molecular formula C14H12ClN3O2S B5011991 1-(4-chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

1-(4-chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B5011991
M. Wt: 321.8 g/mol
InChI Key: XBLHSVDLIMTIPF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a synthetic small molecule characterized by a pyrrolidine-5-one core substituted with a 4-chlorophenyl group at position 1 and a 1,3-thiazol-2-yl carboxamide at position 3.

  • 1,3-Thiazol-2-yl moiety: A nitrogen-sulfur heterocycle that may participate in hydrogen bonding and π-π stacking, critical for target binding.
  • Pyrrolidinone scaffold: A five-membered lactam ring contributing to conformational rigidity and solubility via polarity.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c15-10-1-3-11(4-2-10)18-8-9(7-12(18)19)13(20)17-14-16-5-6-21-14/h1-6,9H,7-8H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLHSVDLIMTIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330361
Record name 1-(4-chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788417
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

330451-11-1
Record name 1-(4-chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

1-(3-Chloro-4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide (CAS 887675-09-4, )

  • Structure : 3-Chloro-4-methylphenyl group; 1,3,4-thiadiazol-2-yl amide.
  • Molecular Formula : C₁₄H₁₃ClN₄O₂S
  • Molecular Weight : 336.8
  • Key Properties :
    • Predicted pKa: 8.38 ± 0.50
    • Density: 1.508 ± 0.06 g/cm³
  • The 1,3,4-thiadiazole ring (vs.

1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()

  • Structure : 4-Fluorophenyl group; 5-isopropyl-1,3,4-thiadiazol-2-yl amide.
  • Molecular Formula : C₁₅H₁₆FN₃O₂S
  • Key Properties: Fluorine’s electronegativity may enhance metabolic stability compared to chlorine.

Variations in the Heterocyclic Amide Group

1-(4-Chlorophenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide (CAS 878442-31-0, )

  • Structure : Pyridin-3-yl amide.
  • Molecular Formula : C₁₆H₁₄ClN₃O₂
  • Molecular Weight : 315.75
  • Key Properties :
    • Density: 1.4 ± 0.1 g/cm³
    • LogP: 1.87 (indicating moderate lipophilicity)
    • Boiling Point: 651.7 ± 55.0 °C
  • Comparison :
    • Replacing thiazole with pyridine eliminates sulfur, reducing polar surface area and possibly altering target selectivity .

1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (CAS 346457-03-2, )

  • Structure : 4-Methylpyridin-2-yl amide.
  • Molecular Formula : C₁₇H₁₆FN₃O₂

Extended Aromatic Systems

1-(3-Chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide (CAS 1144493-81-1, )

  • Structure : Coumarin (2-oxo-chromenyl) amide.
  • Molecular Formula : C₂₀H₁₅ClN₂O₄
  • Molecular Weight : 382.8
  • Comparison :
    • The coumarin moiety introduces a planar aromatic system, enabling intercalation or fluorescence properties. Higher molecular weight may reduce bioavailability .

Structural and Functional Implications

  • Electron-Withdrawing Groups (Cl, F) : Enhance stability and polar interactions but may reduce solubility.
  • Heterocycle Variations : Thiazole/thiadiazole rings offer distinct hydrogen-bonding and aromaticity profiles compared to pyridine or coumarin.
  • Steric Effects : Bulky substituents (e.g., isopropyl, methyl) may hinder binding to flat enzymatic pockets but improve selectivity.

The diversity in substituents and heterocycles across these compounds highlights opportunities for tuning pharmacokinetic and pharmacodynamic properties in drug design. Further experimental studies are required to validate these theoretical comparisons.

Biological Activity

1-(4-Chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antitumor agent, antibacterial properties, and enzyme inhibition capabilities. The findings are supported by data tables and case studies from various research studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H15ClN2OSC_{16}H_{15}ClN_2OS. Its structure features a thiazole ring , which is known for contributing to various biological activities. The presence of the chlorophenyl and methylphenyl groups enhances its pharmacological profile.

PropertyValue
Molecular Weight306.82 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For example, a study reported IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent.

Case Study: Antitumor Efficacy

A study evaluated the compound's effects on MDA-MB-436 and CAPAN-1 cell lines, showing IC50 values of 17.4 µM and 11.4 µM , respectively, which were lower than those for reference drugs like veliparib and olaparib . The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole moiety could enhance its antitumor efficacy.

Antibacterial Activity

The compound has also been assessed for antibacterial properties. In vitro testing against a panel of bacterial strains revealed promising results.

Antibacterial Testing Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results indicate that the compound possesses notable antibacterial activity, particularly against Gram-positive bacteria.

Enzyme Inhibition Capabilities

The compound's ability to inhibit specific enzymes has been a focus of research. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease.

Enzyme Inhibition Study Results

EnzymeIC50 Value (µM)
Acetylcholinesterase2.14 ± 0.003
Urease1.21 ± 0.005

These findings suggest that the compound may have applications in treating conditions associated with these enzymes, such as Alzheimer's disease and urinary infections.

Q & A

Q. Characterization Workflow

  • NMR : Confirm regiochemistry of the thiazole and pyrrolidine rings (e.g., ¹H NMR for aromatic protons at δ 7.2–8.1 ppm).
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 334.05).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., dihedral angles between rings) .
    Data Reconciliation : Cross-validate using multiple techniques (e.g., IR for carbonyl groups at ~1700 cm⁻¹) .

What strategies are used to evaluate the compound’s biological activity, and how are assay conditions standardized?

Q. Biological Screening Protocol

  • Enzyme Assays : Test inhibition of kinases or proteases (e.g., IC₅₀ via fluorescence-based assays).
  • Cell-Based Studies : Use MTT assays for cytotoxicity (e.g., against cancer lines like HeLa).
  • Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) .

How can researchers address discrepancies in solubility or stability data across studies?

Q. Advanced Analytical Approach

  • Solubility Profiling : Use HPLC with varied mobile phases (e.g., acetonitrile/water gradients).
  • Stability Studies : Conduct accelerated degradation tests under acidic/basic conditions (e.g., 0.1M HCl/NaOH at 40°C) .

What are the key reactivity patterns of the thiazole moiety in this compound?

Q. Reactivity Insights

  • Electrophilic Substitution : Thiazole reacts at C5 under nitration or halogenation conditions.
  • Nucleophilic Attack : Amine groups can displace halides in cross-coupling reactions (e.g., Suzuki-Miyaura) .

How does substituent variation on the pyrrolidine ring impact bioactivity?

Q. Structure-Activity Relationship (SAR) Analysis

  • Electron-Withdrawing Groups (e.g., Cl on phenyl): Enhance metabolic stability but reduce solubility.
  • Hydrogen Bond Acceptors (e.g., carbonyl): Improve target binding (e.g., kinase ATP pockets) .

What crystallographic techniques are used to resolve the compound’s 3D structure?

Q. Crystallography Workflow

  • Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C–N at 1.34 Å) and torsion angles.
  • Data Refinement : Use SHELXL for structural optimization .

How are enzyme inhibition mechanisms elucidated for this compound?

Q. Mechanistic Studies

  • Kinetic Assays : Determine Kᵢ and inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Molecular Dynamics Simulations : Predict binding modes and residence times .

What are the best practices for synthesizing isotopically labeled analogs for metabolic studies?

Q. Isotope Labeling Protocol

  • ¹³C/²H Incorporation : Use labeled precursors (e.g., ¹³C-acetic anhydride) during cyclization.
  • Purification : Employ preparative HPLC with MS detection to ensure isotopic purity .

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